molecular formula C31H33FN6O3 B1683776 ペクスメチニブ CAS No. 945614-12-0

ペクスメチニブ

カタログ番号: B1683776
CAS番号: 945614-12-0
分子量: 556.6 g/mol
InChIキー: LNMRSSIMGCDUTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ペクスメチニブは、血管新生因子-1受容体Tie-2と炎症性キナーゼp38ミトゲン活性化タンパク質キナーゼ(MAPK)の両方を標的とする新規の低分子阻害剤です。 これは、骨髄異形成症候群と急性骨髄性白血病の前臨床モデルにおいて有効性が示されています 。この化合物は、二重の阻害作用が注目されており、血液悪性腫瘍の治療に有望な候補となっています。

2. 製法

ペクスメチニブの合成は、鍵となる中間体の形成と最終的なカップリング反応を含む複数の手順で行われます。 工業的な製造方法は、収率と純度を最適化することに重点を置いており、多くの場合、精製には高速液体クロマトグラフィー(HPLC)が用いられます .

科学的研究の応用

Pexmetinib has a wide range of scientific research applications:

作用機序

ペクスメチニブは、血管新生因子-1受容体Tie-2と炎症性キナーゼp38 MAPKの活性を阻害することによって効果を発揮します。これらの経路は、炎症、細胞増殖、生存など、さまざまな細胞プロセスに関与しています。 ペクスメチニブは、これらの経路を遮断することで、白血病細胞の増殖を抑制し、下流のエフェクターキナーゼの活性化を阻止できます .

準備方法

The synthesis of pexmetinib involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

ペクスメチニブは、以下を含むさまざまな化学反応を起こします。

4. 科学研究への応用

ペクスメチニブは、幅広い科学研究に応用されています。

類似化合物との比較

ペクスメチニブは、Tie-2とp38 MAPKの両方を二重に阻害するという点で独特です。類似の化合物には、以下のようなものがあります。

生物活性

Pexmetinib, a novel small-molecule inhibitor, primarily targets the p38 mitogen-activated protein kinase (MAPK) and the Tie-2 receptor. Its biological activity has been extensively studied in various cancer models, demonstrating significant potential in treating conditions such as myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and breast cancer-induced osteolysis. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of Pexmetinib.

Pexmetinib functions by inhibiting the p38 MAPK pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, it inhibits the Tie-2 receptor involved in angiogenesis and inflammatory responses. The dual action of Pexmetinib allows it to affect both tumor growth and the tumor microenvironment.

Key Mechanisms

  • Inhibition of Osteoclastogenesis : Pexmetinib has been shown to suppress osteoclast formation induced by receptor activator of nuclear factor-κB ligand (RANKL) in vitro. This inhibition is linked to reduced expression of NFATc1, a key transcription factor in osteoclast differentiation .
  • Anti-tumor Effects : In breast cancer models, Pexmetinib decreased cell migration and invasion by downregulating matrix metalloproteinases (MMPs) through p38-mediated STAT3 signaling pathways .
  • Stimulation of Hematopoiesis : In MDS models, Pexmetinib has demonstrated the ability to stimulate hematopoietic activity while inhibiting leukemic cell proliferation .

In Vitro Studies

  • Osteoclast Differentiation : Pexmetinib inhibited RANKL-induced osteoclast formation in bone marrow macrophages (BMMs). The IC50 value was determined to be approximately 4.144 μM after 96 hours of treatment .
  • Breast Cancer Cell Lines : Pexmetinib treatment led to significant reductions in cell viability and migration in various breast cancer cell lines, suggesting its potential as an anti-cancer agent .

In Vivo Studies

  • Breast Cancer-Induced Osteolysis Model : In a mouse model, Pexmetinib significantly reduced osteolysis caused by breast cancer metastasis, confirming its therapeutic potential for managing bone-related complications in cancer patients .
  • MDS/AML Models : The compound was effective in reversing the growth inhibitory effects of pro-inflammatory cytokines on hematopoietic stem cells, highlighting its dual role as both an anti-leukemic agent and a hematopoietic stimulator .

Clinical Trials

Pexmetinib is currently under investigation in various clinical trials for conditions including MDS and solid tumors. Notably, a phase I clinical trial has been completed for MDS, while ongoing trials are exploring its efficacy in combination with other therapies such as nivolumab and ipilimumab for solid tumors .

Summary of Clinical Trials

Trial IDPhaseConditionStatus
NCT04074967IMyelodysplastic SyndromeCompleted
NCTXXXXXXXIISolid TumorsActive

Case Studies

A notable case study highlighted unexpected immune responses during a phase III trial involving Pexmetinib. This incident underscored the importance of monitoring adverse effects during clinical investigations and led to improved manufacturing controls and participant safety protocols .

特性

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMRSSIMGCDUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945614-12-0
Record name Pexmetinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945614120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pexmetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PEXMETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3750D0U8B5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A reactor was charged with 2-(5-(2-(aminomethyl)-4-fluorophenoxy)-1H-indazol-1-yl)ethanol (12.13 kg, 40.27 mol) and phenyl 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-ylcarbamate (14.00 kg, 40.07 mol). The solids were suspended in isopropanol (172.8 kg, 220 L). The suspension was heated from 20° C. to 35° C. and stirred at 35-40° C. for 5 hours to form 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(5-fluoro-2-(1-(2-hydroxyethyl)-1H-indazol-5-yloxy)benzyl)urea. The solution was cooled to 25° C. and subsequently polish filtered. To the filtered solution of 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(5-fluoro-2-(1-(2-hydroxyethyl)-1H-indazol-5-yloxy)benzyl)urea in isopropanol was added HCl (4.80 kg of 32% aqueous HCl, 1.05 eq.) through a polish filter at 22-23° C., and the mixture was stirred at 18-23° C. overnight (14 hours). The bulk solution was seeded with 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(5-fluoro-2-(1-(2-hydroxyethyl)-1H-indazol-5-yloxy)benzyl)urea hydrochloride Form B by adding 20.0 g 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(5-fluoro-2-(1-(2-hydroxyethyl)-1H-indazol-5-yloxy)benzyl)urea hydrochloride Form B suspended in 300-400 mL of isopropanol to the bulk solution. The mixture was stirred for 3 days (convenience). Analysis showed complete crystallization, at which time 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(5-fluoro-2-(1-(2-hydroxyethyl)-1H-indazol-5-yloxy)benzyl)urea hydrochloride From B was isolated by filtration. The product was washed with isopropanol (64 kg, 81.4 L) added via polish filter in portions and dried under vacuum at 55° C. for about 28 hours to provide 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(5-fluoro-2-(1-(2-hydroxyethyl)-1H-indazol-5-yloxy)benzyl)urea hydrochloride Form B (92.3% yield). Methods used to characterize this material are described in Examples 2-F and 2-G. Form B prepared according to this method was anhydrous, as confirmed by single X-ray crystallography.
Name
2-(5-(2-(aminomethyl)-4-fluorophenoxy)-1H-indazol-1-yl)ethanol
Quantity
12.13 kg
Type
reactant
Reaction Step One
Quantity
14 kg
Type
reactant
Reaction Step One
Quantity
220 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Preparation of 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(5-fluoro-241-(2-hydroxyethyl)-1H-indazol-5-yloxy)benzyl)urea 72: 1-(3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-((5-fluoro-2-(1-(2-oxoethyl)-1H-indazol-5-yloxy)phenyl)methyl)urea (2.179 g, 3.929 mmol) was suspended in MeOH (40 mL) and treated with sodium borohydride (0.7432 g, 19.64 mmol) portionwise at room temperature. The reaction mixture was stirred at room temperature until complete conversion of the starting material to product was observed by HPLC analysis. The reaction mixture was concentrated under reduced pressure and then diluted with saturated aqueous NH4Cl and extracted into dichloromethane. The organics were dried (MgSO4) and concentrated under reduced pressure to afford the crude material, which was purified by flash column chromatography (eluant 2-6% iPrOH/DCM) to provide 1.21 g (55%) of the desired compound. MS (APCI+) m/z 557 (M+1) was detected. 1H NMR (400 MHz, DMSO-d6) δ 8.29 (s, 1H), 7.97 (s, 1H), 7.68 (d, 1H, J=9.1 Hz), 7.35 (s, 1H), 6.85-7.4 (m, 8H), 6.24 (s, 1H), 4.87 (t, 1H, J=5.4 Hz), 4.43 (t, 1H, J=5.6 Hz), 4.28 (d, 1H, J=5.9 Hz), 3.80 (q, 1H, J=5.5 Hz), 2.35 (s, 3H), 1.25 (s, 9H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-((5-fluoro-2-(1-(2-oxoethyl)-1H-indazol-5-yloxy)phenyl)methyl)urea
Quantity
2.179 g
Type
reactant
Reaction Step Two
Quantity
0.7432 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
55%

Synthesis routes and methods III

Procedure details

1-(3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-((5-fluoro-2-(1-(2-oxoethyl)-1H-indazol-5-yloxy)phenyl)methyl)urea (2.179 g, 3.929 mmol) was suspended in MeOH (40 mL) and treated with sodium borohydride (0.7432 g, 19.64 mmol) portionwise at room temperature. The reaction mixture was stirred at room temperature until complete conversion of the starting material to product was observed by HPLC analysis. The reaction mixture was concentrated under reduced pressure and then diluted with saturated aqueous NH4Cl and extracted into dichloromethane. The organics were dried (MgSO4) and concentrated under reduced pressure to afford the crude material, which was purified by flash column chromatography (eluant 2-6% iPrOH/DCM) to provide 1.21 g (55%) of the desired compound. MS (APCI+) m/z 557 (M+1) was detected. 1H NMR (400 MHz, DMSO-d6) δ 8.29 (s, 1H), 7.97 (s, 1H), 7.68 (d, 1H, J=9.1 Hz), 7.35 (s, 1H), 6.85-7.4 (m, 8H), 6.24 (s, 1H), 4.87 (t, 1H, J=5.4 Hz), 4.43 (t, 1H, J=5.6 Hz), 4.28 (d, 1H, J=5.9 Hz), 3.80 (q, 1H, J=5.5 Hz), 2.35 (s, 3H), 1.25 (s, 9H).
Name
1-(3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-((5-fluoro-2-(1-(2-oxoethyl)-1H-indazol-5-yloxy)phenyl)methyl)urea
Quantity
2.179 g
Type
reactant
Reaction Step One
Quantity
0.7432 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
55%

Synthesis routes and methods IV

Procedure details

Preparation of 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(241-(2,2-dimethoxyethyl)-1H-indazol-5-yloxy)-5-fluorobenzyl)urea 70: (2-(1-(2,2-dimethoxyethyl)-1H-indazol-5-yloxy)-5-fluorophenyl)methanamine (2.00 g, 5.791 mmol), 2,2,2-trichloroethyl 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-ylcarbamate (3.516 g, 8.686 mmol) and N,N-diisopropylethylamine (3.026 mL, 17.37 mmol) were suspended in N,N-dimethylacetamide (50 mL) and heated at 80° C. overnight. The reaction mixture was concentrated under reduced pressure and the residue diluted with EtOAc and saturated aqueous NH4Cl. The organics were washed with water (3×), brine, dried (MgSO4) and then concentrated under reduced pressure to afford the crude material, which was purified by flash column chromatography (eluant 35-45% EtOAc/Hexanes). After evaporation of the solvent, the desired product was obtained as a pale yellow foam (2.57 g, 74%). MS (APCI+) m/z 602 (M+1) was detected. 1H NMR (400 MHz, DMSO-d6) δ 7.88 (s, 1H), 7.43 (d, 1H, J=9 Hz), 6.72-7.30 (m, 9H), 6.18 (s, 1H), 6.01 (br, 1H), 5.47 (t, 1H, J=6.1 Hz), 4.76 (t, 1H, J=5.3 Hz), 4.44 (t, 4H, J=5.6 Hz), 3.38 (s, 6H), 2.37 (s, 3H), 1.30 (s, 9H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2-(1-(2,2-dimethoxyethyl)-1H-indazol-5-yloxy)-5-fluorophenyl)methanamine
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.516 g
Type
reactant
Reaction Step Three
Quantity
3.026 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pexmetinib
Reactant of Route 2
Pexmetinib
Reactant of Route 3
Reactant of Route 3
Pexmetinib
Reactant of Route 4
Reactant of Route 4
Pexmetinib
Reactant of Route 5
Reactant of Route 5
Pexmetinib
Reactant of Route 6
Pexmetinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。